Methyl 2-chloro-5-hydrazinylnicotinate

Description

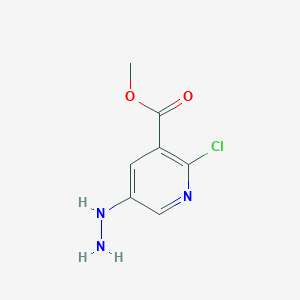

Methyl 2-chloro-5-hydrazinylnicotinate is a nicotinic acid derivative featuring a methyl ester group, a chlorine substituent at the 2-position, and a hydrazinyl group at the 5-position of the pyridine ring. The hydrazinyl group confers nucleophilic reactivity, making it a candidate for synthesizing hydrazones or heterocyclic compounds, which are pivotal in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C7H8ClN3O2 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

methyl 2-chloro-5-hydrazinylpyridine-3-carboxylate |

InChI |

InChI=1S/C7H8ClN3O2/c1-13-7(12)5-2-4(11-9)3-10-6(5)8/h2-3,11H,9H2,1H3 |

InChI Key |

UUMDFSXCWSKGNF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl nicotinate with thionyl chloride to introduce the chlorine atom, followed by the reaction with hydrazine hydrate to form the hydrazine derivative .

Industrial Production Methods

Industrial production methods for Methyl 2-chloro-5-hydrazinylnicotinate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-hydrazinylnicotinate can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo compounds.

Reduction: The nitro group can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-5-hydrazinylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and as a probe for biochemical pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-hydrazinylnicotinate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural variations among analogues include substituents at the 2- and 5-positions and ester group modifications (methyl vs. ethyl). These changes influence molecular weight, polarity, and reactivity.

Functional Group Impact on Properties

- Hydrazinyl vs. Halogen/Alkyl Groups: The hydrazinyl group (NHNH2) in the target compound enhances nucleophilicity, enabling condensation reactions (e.g., with carbonyl groups) to form hydrazones.

- Ester Group Variations : Ethyl esters (e.g., Ethyl 2-chloro-5-methylnicotinate) exhibit higher molecular weights and altered solubility profiles compared to methyl esters, which may influence metabolic stability in vivo .

- Hydroxyl vs. Hydrazinyl : Methyl 2-chloro-5-hydroxyisonicotinate’s hydroxyl group introduces hydrogen-bonding capacity, affecting solubility and acidity (pKa ~8–10), whereas the hydrazinyl group’s basicity (pKa ~2–4) could facilitate pH-dependent reactivity .

Research Findings and Trends

- Synthetic Efficiency : Ethyl esters (e.g., Ethyl 2-chloro-5-methylnicotinate) are often preferred in large-scale synthesis due to milder hydrolysis conditions compared to methyl esters .

- Bioactivity Correlations : Fluorine substitution (as in Methyl 2-chloro-5-fluoronicotinate) is associated with enhanced metabolic stability and target binding in kinase inhibitors, whereas hydroxyl groups (Methyl 2-chloro-5-hydroxyisonicotinate) may improve solubility but reduce bioavailability .

Biological Activity

Methyl 2-chloro-5-hydrazinylnicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on current research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving hydrazine derivatives and nicotinic acid esters. The typical synthetic route involves the reaction of a suitable chlorinated pyridine derivative with hydrazine hydrate in an appropriate solvent, often under controlled temperature conditions to ensure optimal yield and purity.

Key Structural Features:

- Chemical Formula : C8H9ClN4O2

- Molecular Weight : 216.64 g/mol

- Functional Groups : Contains a hydrazine functional group (-NH-NH2) which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been investigated through various studies, focusing primarily on its antibacterial and antifungal properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of bacterial strains. The compound's effectiveness was evaluated using standard microbiological methods, including the disk diffusion method and minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Strong inhibition |

| Escherichia coli | 1.0 | Moderate inhibition |

| Bacillus cereus | 0.25 | Strong inhibition |

| Pseudomonas aeruginosa | 2.0 | Weak inhibition |

The compound showed the lowest MIC against Bacillus cereus, indicating potent antibacterial properties. Additionally, it demonstrated moderate activity against Staphylococcus aureus, which is significant due to the clinical relevance of this pathogen.

Antifungal Activity

In terms of antifungal activity, this compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated limited antifungal efficacy compared to its antibacterial properties.

| Fungal Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Candida albicans | >10 | No significant inhibition |

| Aspergillus niger | >10 | No significant inhibition |

The lack of significant antifungal activity suggests that while the compound may be effective as an antibacterial agent, further modifications may be necessary to enhance its antifungal properties.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound. For instance:

- Study on Antibacterial Properties : A study published in a peer-reviewed journal evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The findings indicated that this compound could serve as a lead compound for developing new antibiotics targeting resistant strains .

- Mechanism of Action : Research has suggested that the antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

- Safety Profile : Preliminary toxicity assessments have shown that the compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.